

Measuring Dopamine Transporter Occupancy with [18F]FCT: Application Notes and Protocols

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Compound of Interest

Compound Name: 3-(p-Fluorobenzoyloxy)tropane

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Introduction

The dopamine transporter (DAT) is a critical protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. [1][2] Dysregulation of DAT is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders. [1][3] As such, DAT is a key target for novel therapeutic agents.

Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of DAT density and occupancy. [18F]FCT (and its closely related analogs such as [18F]FP-CIT and [18F]FECNT) is a fluorine-18 labeled radioligand that binds with high affinity and selectivity to DAT, making it a valuable tool for drug development and neuroscience research. [4][5] This document provides detailed application notes and protocols for measuring DAT occupancy using [18F]FCT and similar tropane-based PET tracers.

Quantitative Data Summary

The following tables summarize key quantitative parameters for [18F]-labeled tropane analogs used for DAT imaging. These values are essential for experimental design and data interpretation.

Table 1: In Vivo Imaging Parameters for [18F]-Labeled DAT Radiotracers in Humans

Parameter	Radiotracer	Value	Reference
Injected Dose	[18F]FECNT	192 ± 41 MBq	[6]
[18F]FP-CIT	4.4 ± 1.8 mCi (162.8 ± 66.6 MBq)	[5]	
[18F]PR04.MZ	197.6 ± 12.2 MBq	[7]	
Peak Striatal Uptake Time	[18F]FECNT	70 - 130 min	[8]
[18F]FP-CIT	90 - 120 min	[9]	
[18F]CFT	~225 min	[10]	
Binding Potential (BPND) - Putamen	[18F]CFT	4.79 ± 0.11	[10]
[18F]LBT-999	6.75 ± 1.17	[11]	
Binding Potential (BPND) - Caudate	[18F]CFT	4.50 ± 0.23	[10]
[18F]LBT-999	6.30 ± 1.17	[11]	

Table 2: Striatum-to-Cerebellum Ratios for [18F]-Labeled DAT Radiotracers

Radiotracer	Species	Striatum-to-Cerebellum Ratio	Time Post-Injection	Reference
[18F]FPCT	Rat	5.5	60 min	[4]
Rat	6.2	120 min	[4]	
Rhesus Monkey	3.40 - 3.43	115 min	[4]	
[18F]FECNT	Healthy Human	9.0 ± 1.2 (Caudate)	~90 min	[12]
Healthy Human	7.8 ± 0.7 (Putamen)	~90 min	[12]	
[18F]FPCIT	Healthy Human	3.5	90 min	[5]

Experimental Protocols

Radiosynthesis of [18F]FCT

The synthesis of [18F]FCT and related tracers generally involves a nucleophilic substitution reaction with a suitable precursor. The following is a generalized protocol.

Materials:

- Precursor (e.g., tosyloxy- or bromo- a derivative of the nortropane)
- [18F]Fluoride (produced from a cyclotron)
- Kryptofix 2.2.2 (K222)
- Potassium carbonate (K₂CO₃)
- Anhydrous acetonitrile
- HPLC system for purification
- Solid-phase extraction (SPE) cartridges (e.g., C18) for formulation

Procedure:

- **[18F]Fluoride Trapping and Activation:** Trap the cyclotron-produced [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
- **Azeotropic Drying:** Remove the water by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen. Repeat this step 2-3 times to ensure the reaction is anhydrous.
- **Radiolabeling Reaction:** Add the precursor dissolved in anhydrous acetonitrile to the dried [18F]fluoride/K222/K2CO3 complex. Heat the reaction mixture at a specified temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes).
- **Purification:** After cooling, purify the reaction mixture using semi-preparative HPLC to isolate the [18F]FCT from unreacted [18F]fluoride and other impurities.
- **Formulation:** The collected HPLC fraction containing [18F]FCT is typically passed through an SPE cartridge. The cartridge is washed with sterile water to remove organic solvents, and the final product is eluted with sterile ethanol and then diluted with sterile saline for injection.
- **Quality Control:** Perform quality control tests to determine radiochemical purity, specific activity, pH, and sterility before administration.

In Vivo PET Imaging Protocol (Human Subjects)

This protocol outlines the procedure for a typical DAT occupancy study in human subjects. All procedures should be approved by a relevant ethics committee and institutional review board.

2.2.1. Subject Preparation:

- Obtain written informed consent from all participants.
- Subjects should abstain from food for at least 4-6 hours before the scan to ensure stable physiological conditions. Water is permitted.
- A medical history and physical examination should be conducted to ensure subject suitability.

- Insert two intravenous cannulas: one for radiotracer injection and one for blood sampling (if arterial input function is to be measured).

2.2.2. PET Scan Acquisition:

- Positioning: Position the subject comfortably on the PET scanner bed with their head immobilized using a head holder to minimize motion artifacts.
- Transmission Scan: Perform a transmission scan (using a CT or ^{68}Ge source) for attenuation correction of the subsequent emission data.[\[13\]](#)
- Radiotracer Injection: Administer a bolus injection of ^{18}F FCT (typically 185-370 MBq) intravenously.
- Dynamic Emission Scan: Start the dynamic PET scan acquisition simultaneously with the injection. The scan duration is typically 90-180 minutes.[\[5\]](#)[\[14\]](#) The framing protocol might consist of a series of short frames at the beginning to capture the initial kinetics, followed by longer frames.
- Arterial Blood Sampling (Optional but recommended for full kinetic modeling): If measuring the arterial input function, collect arterial blood samples frequently in the first few minutes after injection, with decreasing frequency over the remainder of the scan.[\[14\]](#) These samples are used to measure the concentration of the radiotracer and its metabolites in the plasma over time.

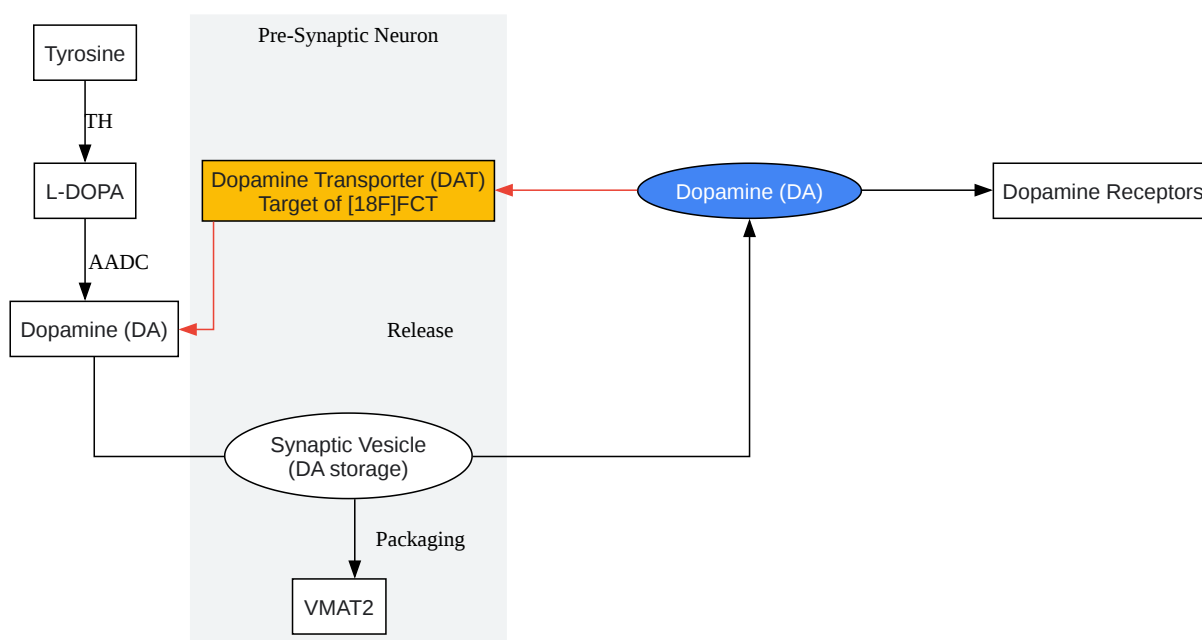
2.2.3. DAT Occupancy Study Design:

- Baseline Scan: A PET scan is performed without any blocking drug to determine baseline DAT availability.
- Occupancy Scan: The subject is administered the therapeutic drug at a specific dose and time before a second PET scan. The timing of the drug administration relative to the scan will depend on the pharmacokinetics of the drug being studied.
- The percentage of DAT occupancy is then calculated by comparing the binding potential at baseline and after drug administration.

Data Analysis Protocol

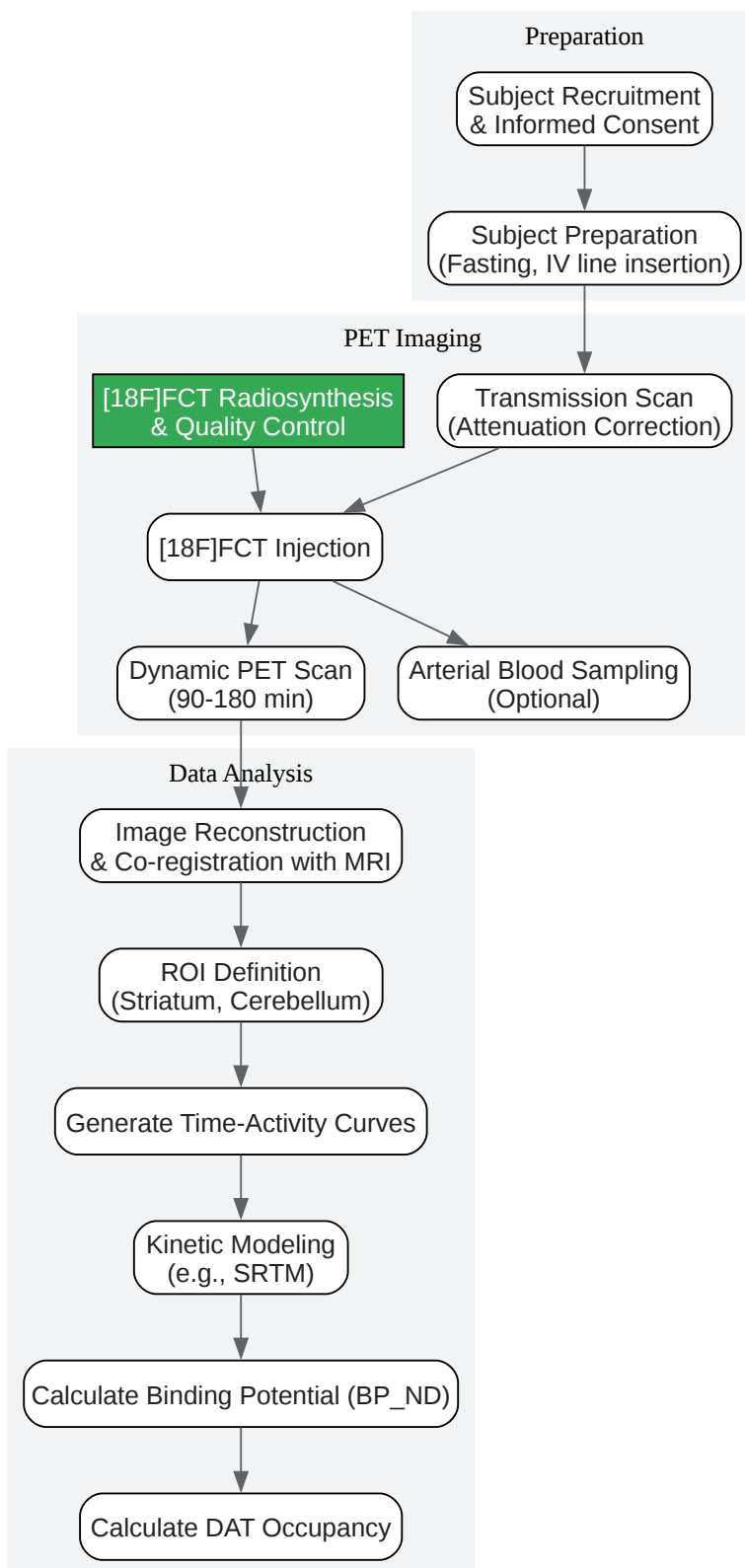
- **Image Reconstruction:** Reconstruct the dynamic PET data with corrections for attenuation, scatter, and random coincidences.
- **Image Co-registration:** Co-register the PET images with the subject's anatomical MRI scan to accurately delineate brain regions of interest (ROIs).
- **ROI Delineation:** Define ROIs for the striatum (caudate and putamen) and a reference region, typically the cerebellum, which is assumed to have a negligible density of DAT.
- **Time-Activity Curve Generation:** Generate time-activity curves (TACs) for each ROI by plotting the average radioactivity concentration in the region versus time.
- **Kinetic Modeling:**
 - **Reference Tissue Models** (e.g., Simplified Reference Tissue Model - SRTM): These models are often preferred as they do not require arterial blood sampling.[\[15\]](#) They use the TAC from the reference region as an indirect input function to estimate the binding potential (BPND) in the target regions.
 - **Compartmental Models** (e.g., 2-Tissue Compartment Model): These models require an arterial input function and can provide more detailed kinetic parameters.[\[16\]](#)
- **Calculation of DAT Occupancy:** The DAT occupancy is calculated using the following formula: $\text{Occupancy (\%)} = [(\text{BPND_baseline} - \text{BPND_drug}) / \text{BPND_baseline}] \times 100$ Where BPND_baseline is the binding potential from the baseline scan and BPND_drug is the binding potential from the scan after drug administration.

Visualizations



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Caption: Simplified diagram of a dopaminergic synapse.



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Caption: Experimental workflow for a DAT occupancy PET study.

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